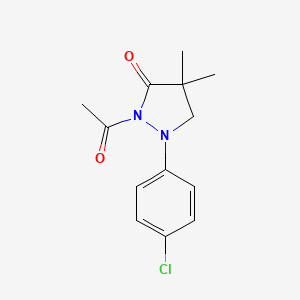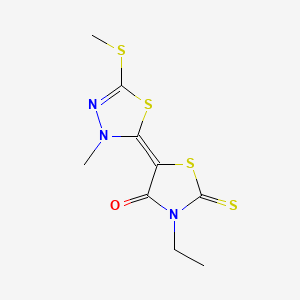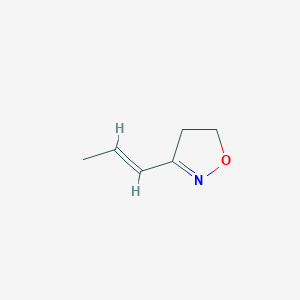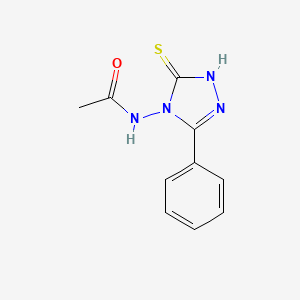
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by the presence of an iodine atom at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the iodination of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 9th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Sodium borohydride in an alcoholic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Major Products Formed
Substitution Reactions: Formation of 6-amino or 6-thio derivatives.
Reduction Reactions: Formation of 9-hydroxy derivatives.
Oxidation Reactions: Formation of more oxidized acridine derivatives.
科学的研究の応用
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The iodine atom enhances the compound’s ability to form stable complexes with biomolecules, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Lacks the iodine atom at the 6th position.
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a bromine atom instead of iodine.
6-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form stable complexes with biomolecules, making it more effective in various applications compared to its bromine and chlorine analogs.
特性
CAS番号 |
86611-62-3 |
|---|---|
分子式 |
C14H8INO3 |
分子量 |
365.12 g/mol |
IUPAC名 |
6-iodo-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8INO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19) |
InChIキー |
UPVSWPJPWVOUAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)

![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)







![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
